3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide
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Overview
Description
3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide is a complex organic compound that features both indole and pyrrole moieties. These structures are known for their biological activity and are often found in natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with pyrrole-containing compounds under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as palladium or copper, which facilitates the coupling of the indole and pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds also contain indole moieties and have been studied for their biological activity.
3-(1H-indol-3-yl)isoindolin-1-one derivatives: These compounds share structural similarities and are synthesized using similar methods.
Uniqueness
What sets 3-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide apart is its unique combination of indole and pyrrole rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(4-pyrrol-1-ylphenyl)propanamide |
InChI |
InChI=1S/C21H19N3O/c25-21(12-7-16-15-22-20-6-2-1-5-19(16)20)23-17-8-10-18(11-9-17)24-13-3-4-14-24/h1-6,8-11,13-15,22H,7,12H2,(H,23,25) |
InChI Key |
CXOIIVJFNVUKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
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